molecular formula C17H19N3O2 B11546308 2-(2-Methoxyanilino)-N'-(1-phenylethylidene)acetohydrazide

2-(2-Methoxyanilino)-N'-(1-phenylethylidene)acetohydrazide

Katalognummer B11546308
Molekulargewicht: 297.35 g/mol
InChI-Schlüssel: CNWPMXOUBJOAKV-CPNJWEJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyaniline group and a phenylethylidene group attached to an acetohydrazide backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazide typically involves the condensation of 2-methoxyaniline with 1-phenylethylideneacetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste, often employing green chemistry principles to reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxyaniline and phenylethylidene groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

2-(2-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazide can be compared with other similar compounds, such as:

  • 2-(2-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazone
  • 2-(2-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazine

These compounds share structural similarities but may differ in their chemical properties and applications

Eigenschaften

Molekularformel

C17H19N3O2

Molekulargewicht

297.35 g/mol

IUPAC-Name

2-(2-methoxyanilino)-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C17H19N3O2/c1-13(14-8-4-3-5-9-14)19-20-17(21)12-18-15-10-6-7-11-16(15)22-2/h3-11,18H,12H2,1-2H3,(H,20,21)/b19-13+

InChI-Schlüssel

CNWPMXOUBJOAKV-CPNJWEJPSA-N

Isomerische SMILES

C/C(=N\NC(=O)CNC1=CC=CC=C1OC)/C2=CC=CC=C2

Kanonische SMILES

CC(=NNC(=O)CNC1=CC=CC=C1OC)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.